molecular formula C23H18ClFN2O2 B10929996 4-chloro-1-(3-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10929996
M. Wt: 408.8 g/mol
InChI Key: UKQDVTREHCRQGP-UHFFFAOYSA-N
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Description

2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, fluoro, and methoxy phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Etherification: The final step involves the formation of the methyl ether group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be compared with other pyrazole derivatives, such as:

    1-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar structure but lacks the fluoro substituent.

    1-(3-Fluorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar structure but lacks the chloro substituent.

    1-(3-Chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole: Similar structure but lacks the methoxy substituent.

The uniqueness of 2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in the combination of chloro, fluoro, and methoxy groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H18ClFN2O2

Molecular Weight

408.8 g/mol

IUPAC Name

4-chloro-1-(3-fluorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18ClFN2O2/c1-28-19-12-5-3-10-17(19)22-21(24)23(18-11-4-6-13-20(18)29-2)27(26-22)16-9-7-8-15(25)14-16/h3-14H,1-2H3

InChI Key

UKQDVTREHCRQGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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